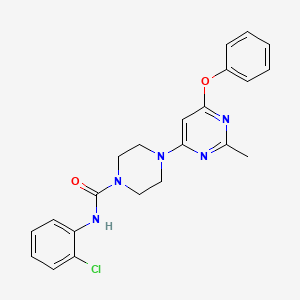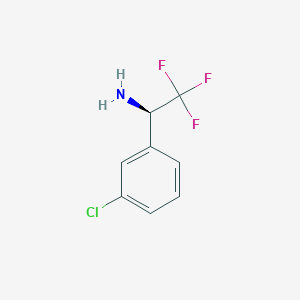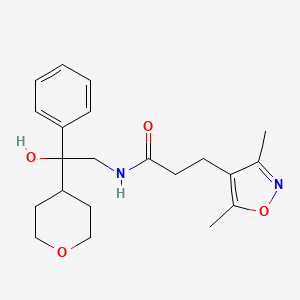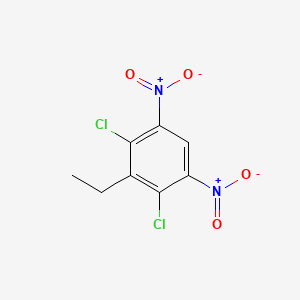
3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
DNA Targeting Agents
The compound has been used in the synthesis of DNA targeting agents. Specifically, it has been used in the synthesis of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles . These agents have shown promise in combating tumor-related afflictions .
DNA Sensing
The compound has been used as a probe for DNA sensing. It has been found to have a strong binding affinity with double-helical DNA, particularly within the minor groove . This makes it useful in studying the interaction mechanisms of DNA with various compounds .
Antioxidant
The compound has shown potential as an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Organic Semiconductors
Thiophene-mediated molecules, which the compound is a part of, have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of materials, especially metals .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This makes the compound potentially useful in the development of new drugs .
Safety and Hazards
Mechanism of Action
Target of Action
The compound, also known as 3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide, is a complex molecule that may interact with multiple targets. These kinases, such as BRAF and VEGFR-2, play crucial roles in cell signaling and are often implicated in cancer progression .
Mode of Action
Similar compounds have been found to inhibit protein kinases, thereby disrupting cell signaling pathways . This disruption can lead to the inhibition of cell proliferation, which is a key factor in the progression of cancer .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with various protein kinases. These kinases are involved in numerous cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting these kinases, the compound could potentially disrupt these processes, leading to a decrease in cell proliferation and potentially inducing cell death .
Result of Action
The result of the compound’s action would likely be a decrease in cell proliferation, given its potential inhibitory effects on protein kinases . This could potentially lead to the death of cancer cells, thereby inhibiting the progression of the disease .
properties
IUPAC Name |
3-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-32-22-12-10-20(11-13-22)27-23(30)17-33-25-26-14-15-29(25)21-9-5-6-18(16-21)24(31)28-19-7-3-2-4-8-19/h2-16H,17H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXVKHLRRCJJHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol](/img/structure/B2408759.png)
![4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2408760.png)
![2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B2408761.png)

![2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride](/img/structure/B2408767.png)


![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2408771.png)
![6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2408773.png)
